molecular formula C12H9Cl2NO3 B8388960 2-Chloro-4-(4-chlorophenyl)-5-oxazolepropionic acid CAS No. 198063-88-6

2-Chloro-4-(4-chlorophenyl)-5-oxazolepropionic acid

Cat. No. B8388960
Key on ui cas rn: 198063-88-6
M. Wt: 286.11 g/mol
InChI Key: HMWVPDZMGGCCCW-UHFFFAOYSA-N
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Patent
US06177452B1

Procedure details

An aqueous solution of 1N sodium hydroxide (34 ml) was dropwise added to an ethanol (50 ml) solution of methyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate (8.50 g), with cooling with ice. After stirring for 20 minutes with cooling and then for 30 minutes at room temperature, 2N hydrochloric acid was added thereto, and the crystals thus precipitated were collected by filtration to obtain 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionic acid (8.00 g, 99%). This was recrystallized from ethyl acetate to give colorless prisms. mp 169-170° C.
Quantity
34 mL
Type
reactant
Reaction Step One
Name
methyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[O:5][C:6]([CH2:16][CH2:17][C:18]([O:20]C)=[O:19])=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[N:8]=1.Cl>C(O)C>[Cl:3][C:4]1[O:5][C:6]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])=[C:7]([C:9]2[CH:10]=[CH:11][C:12]([Cl:15])=[CH:13][CH:14]=2)[N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
34 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 2-chloro-4-(4-chlorophenyl)-5-oxazolepropionate
Quantity
8.5 g
Type
reactant
Smiles
ClC=1OC(=C(N1)C1=CC=C(C=C1)Cl)CCC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WAIT
Type
WAIT
Details
for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1OC(=C(N1)C1=CC=C(C=C1)Cl)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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